Ais 48
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ais 48 is a synthetic compound known for its unique properties and applications in various fields. It is a polymerized synthetic lubricant and anti-seize compound, which is shear resistant, wipe resistant, and resists thinning from heat. It is widely used in industrial applications, particularly in metalworking and as a lubricant for heavily loaded cams, slides, and bushings .
Vorbereitungsmethoden
The preparation of Ais 48 involves polymerization processes under specific reaction conditions. The synthetic routes typically include the use of polymerized synthetic lubricants and anti-seize agents. Industrial production methods involve the application of these compounds in controlled environments to ensure the desired properties are achieved. The exact synthetic routes and reaction conditions are proprietary and are not publicly disclosed .
Analyse Chemischer Reaktionen
Ais 48 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ais 48 has a wide range of scientific research applications. In chemistry, it is used as a lubricant and anti-seize agent in various experimental setups. In biology, it is used in the preparation of samples for microscopy and other analytical techniques. In medicine, it is being explored for its potential use in drug delivery systems and as a component in medical devices. In industry, it is widely used in metalworking, lubrication of machinery, and as an anti-seize compound in various applications .
Wirkmechanismus
The mechanism of action of Ais 48 involves its ability to form a protective layer on surfaces, reducing friction and wear. This is achieved through the polymerization of synthetic lubricants, which creates a tenacious and shear-resistant film. The molecular targets and pathways involved include the interaction of the compound with metal surfaces, forming a barrier that prevents oxidation and corrosion .
Vergleich Mit ähnlichen Verbindungen
Ais 48 is unique in its combination of properties, including shear resistance, wipe resistance, and resistance to thinning from heat. Similar compounds include other polymerized synthetic lubricants and anti-seize agents, such as molybdenum disulfide and graphite-based lubricants. this compound stands out due to its specific formulation and the ability to maintain its properties under extreme conditions .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields Its unique properties make it an essential component in industrial processes, scientific research, and potential medical applications
Eigenschaften
CAS-Nummer |
58489-32-0 |
---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydrazinylbutanoic acid |
InChI |
InChI=1S/C13H19N3O2/c14-15-12(13(17)18)6-8-16-7-5-10-3-1-2-4-11(10)9-16/h1-4,12,15H,5-9,14H2,(H,17,18) |
InChI-Schlüssel |
RAZQEQZUJPJUNV-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(C(=O)O)NN |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CCC(C(=O)O)NN |
Synonyme |
AIS 48 gamma-N-(1,2,3,4-tetrahydroisoquinolyl)-alpha-hydrazinobutyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.